1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
This compound belongs to the thienoimidazole trione family, characterized by a fused bicyclic core incorporating sulfur (thieno) and nitrogen (imidazole) heteroatoms, with three ketone groups (trione) and hexahydro saturation. The 3,4-dimethylphenyl and 3-nitrophenyl substituents at positions 1 and 3 introduce steric bulk and electronic effects. The nitro group (-NO₂) on the phenyl ring is strongly electron-withdrawing, while the methyl groups (-CH₃) on the adjacent phenyl ring provide steric hindrance and moderate electron-donating properties.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12-6-7-15(8-13(12)2)21-18-11-28(26,27)10-17(18)20(19(21)23)14-4-3-5-16(9-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSCQTTUPRKLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Formula and Structure
- Molecular Formula : C₁₉H₁₉N₃O₅S
- Molecular Weight : 401.44 g/mol
- IUPAC Name : 1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-2,5,5-trione
The compound features a thieno[3,4-d]imidazole core with various substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
Farnesyltransferase Inhibition
Research has indicated that imidazole derivatives can act as potent inhibitors of farnesyltransferase (FT), which is crucial for the post-translational modification of proteins involved in cell signaling pathways. The structure-activity relationship (SAR) indicates that hydrophobic substituents at specific positions enhance enzyme inhibitory activity .
Monoamine Oxidase Inhibition
Another area of interest is the compound's potential as an inhibitor of monoamine oxidase (MAO). A study demonstrated that derivatives containing similar structural motifs exhibited selective inhibition of MAO-A isoforms, with some compounds achieving IC₅₀ values in the low micromolar range .
Case Study 1: Enzyme Inhibition Profile
In a comparative study evaluating various derivatives, the compound showed significant inhibitory activity against MAO-A. The results are summarized in Table 1:
| Compound | IC₅₀ (μM) | Selectivity |
|---|---|---|
| D110-0132 | 0.060 ± 0.002 | High |
| Moclobemide | 4.664 ± 0.235 | Moderate |
| Clorgyline | 0.048 ± 0.002 | High |
The compound D110-0132 demonstrated a strong inhibitory profile, suggesting its potential as a therapeutic agent for conditions related to MAO activity .
Case Study 2: Antitumor Activity
In vivo studies have also indicated that certain analogues of this compound possess antitumor properties. For instance, one derivative was shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thienoimidazole Trione Family
The following table summarizes key structural analogues and their substituent-driven differences:
Substituent-Driven Property Analysis
Electron Effects :
- The target compound ’s 3-nitrophenyl group enhances electrophilicity compared to BG16398’s 4-methoxyphenyl (electron-donating) and ’s 3-CF₃ (stronger electron-withdrawing) .
- Substituent position (meta vs. para) influences conjugation and steric interactions. For example, BG16218’s para-methylphenyl lacks the nitro group’s electronic impact, reducing reactivity .
- BG16398’s methoxy group improves solubility in polar solvents relative to chloro or methyl substituents .
Synthetic Accessibility :
- Compounds with nitro groups (e.g., target compound, ) may require controlled reaction conditions to avoid over-oxidation, whereas chloro-substituted analogues (BG16218, BG16398) are synthesized via milder protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
